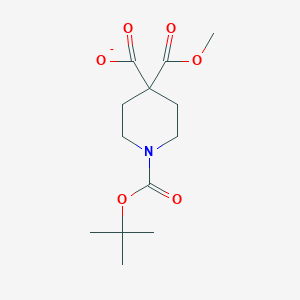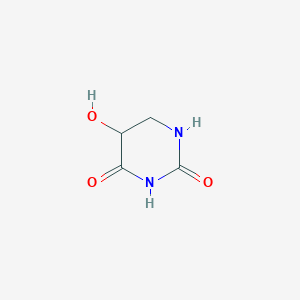
2,4(1H,3H)-Pyrimidinedione, dihydro-5-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, dihydro-5-hydroxy- is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by a pyrimidine ring with two keto groups at positions 2 and 4, and a hydroxyl group at position 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, dihydro-5-hydroxy- typically involves the condensation of barbituric acid with appropriate aldehydes or ketones. One common method is the reaction of barbituric acid with formaldehyde under basic conditions, followed by oxidation to introduce the hydroxyl group at position 5. The reaction conditions often include the use of solvents such as ethanol or water, and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, dihydro-5-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 5 can be oxidized to form a keto group.
Reduction: The keto groups at positions 2 and 4 can be reduced to form hydroxyl groups.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
Oxidation: Formation of 2,4,5-trioxo-pyrimidine.
Reduction: Formation of 2,4,5-trihydroxy-pyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives.
科学的研究の応用
2,4(1H,3H)-Pyrimidinedione, dihydro-5-hydroxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, dihydro-5-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl group at position 5 can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the keto groups at positions 2 and 4 can participate in nucleophilic and electrophilic reactions, affecting enzyme activity and other biochemical processes.
類似化合物との比較
Similar Compounds
2,4(1H,3H)-Pyrimidinedione: Lacks the hydroxyl group at position 5.
2,4(1H,3H)-Pyrimidinedione, dihydro-6-hydroxy-: Hydroxyl group at position 6 instead of 5.
2,4(1H,3H)-Pyrimidinedione, dihydro-5-methyl-: Methyl group at position 5 instead of hydroxyl.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, dihydro-5-hydroxy- is unique due to the presence of the hydroxyl group at position 5, which imparts distinct chemical and biological properties
特性
CAS番号 |
1635-26-3 |
|---|---|
分子式 |
C4H6N2O3 |
分子量 |
130.10 g/mol |
IUPAC名 |
5-hydroxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H6N2O3/c7-2-1-5-4(9)6-3(2)8/h2,7H,1H2,(H2,5,6,8,9) |
InChIキー |
RFKUZJDCLCWCDQ-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)NC(=O)N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


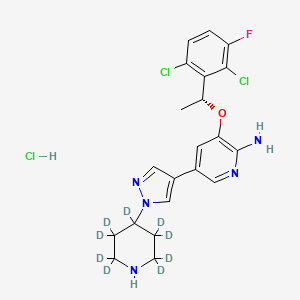
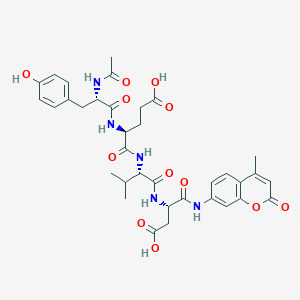
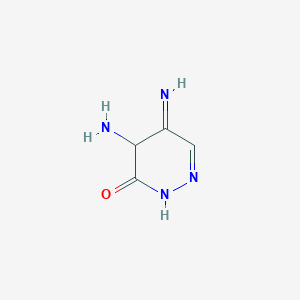
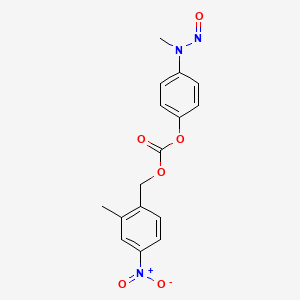
![[(1R,4R,5S,12R,15R,16S)-16-acetyloxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate](/img/structure/B12367812.png)



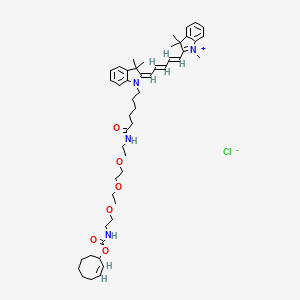
![(1S,3S,4S,7R,8R,11S,12R,13R)-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[9.2.1.03,7]tetradecane-4,12,13-triol](/img/structure/B12367860.png)


